Tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that exhibit unique chemical properties due to the strain in their ring structure. This compound is characterized by the presence of a tert-butyl ester group, a methyl group, and a prop-1-en-2-yl substituent, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino esters or β-amino acids under acidic or basic conditions.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Functionalization of the Azetidine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the tert-butyl ester.
Scientific Research Applications
Tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the azetidine ring and the functional groups allows for specific interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxo-1-azetidinecarboxylate: Similar structure but lacks the methyl and prop-1-en-2-yl groups.
Tert-butyl 2-methyl-4-oxo-1-pyrrolidinecarboxylate: Contains a five-membered ring instead of the four-membered azetidine ring.
Tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring.
Uniqueness
Tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and the strained azetidine ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 2-methyl-4-oxo-2-prop-1-en-2-ylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(2)12(6)7-9(14)13(12)10(15)16-11(3,4)5/h1,7H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFGDNJWOQMEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1(CC(=O)N1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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